molecular formula C12H4Cl6 B1219853 2,2',3,4,4',6-Hexachlorobiphenyl CAS No. 56030-56-9

2,2',3,4,4',6-Hexachlorobiphenyl

Cat. No.: B1219853
CAS No.: 56030-56-9
M. Wt: 360.9 g/mol
InChI Key: SPOPSCCFZQFGDL-UHFFFAOYSA-N
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Description

2,2’,3,4,4’,6-Hexachlorobiphenyl is an organic compound belonging to the class of polychlorinated biphenyls. These compounds are characterized by the presence of multiple chlorine atoms attached to biphenyl rings. Historically, polychlorinated biphenyls were widely used in various industrial applications, including as dielectric fluids in transformers and capacitors, due to their chemical stability and insulating properties. their production was banned in many countries in the late 1970s due to environmental and health concerns .

Mechanism of Action

Target of Action

The primary target of 2,2’,3,4,4’,6-Hexachlorobiphenyl is the circadian clock . It regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .

Mode of Action

2,2’,3,4,4’,6-Hexachlorobiphenyl interacts with its target, the circadian clock, by inhibiting the expression of the core circadian component PER1 . This interaction results in changes to the circadian rhythm, which can have wide-ranging effects on various physiological processes.

Biochemical Pathways

It is known that the compound belongs to a class of organic compounds known as polychlorinated biphenyls . These compounds can disrupt various biochemical pathways due to their ability to bioaccumulate and cause harmful health effects .

Pharmacokinetics

The ADME properties of 2,2’,3,4,4’,6-Hexachlorobiphenyl are as follows:

Result of Action

The molecular and cellular effects of 2,2’,3,4,4’,6-Hexachlorobiphenyl’s action include disruption of the circadian rhythm . This can lead to a variety of health effects, as the circadian rhythm plays a crucial role in regulating sleep-wake cycles, feeding, and hormone production .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’,3,4,4’,6-Hexachlorobiphenyl. For instance, the compound’s lipophilic nature allows it to persist in the environment and bioaccumulate in organisms . Additionally, its resistance to degradation means that it can remain in the environment for extended periods, potentially leading to long-term exposure .

Biochemical Analysis

Biochemical Properties

2,2’,3,4,4’,6-Hexachlorobiphenyl plays a role in various biochemical reactions, primarily through its interactions with enzymes and proteins involved in detoxification processes. This compound can induce the expression of cytochrome P450 enzymes, particularly CYP1A1, which are involved in the metabolism of xenobiotics. The interaction between 2,2’,3,4,4’,6-Hexachlorobiphenyl and these enzymes leads to the formation of reactive metabolites that can bind to cellular macromolecules, potentially causing cellular damage .

Cellular Effects

2,2’,3,4,4’,6-Hexachlorobiphenyl affects various cell types and cellular processes. It has been shown to disrupt calcium homeostasis and increase the production of reactive oxygen species (ROS), leading to oxidative stress. This compound can also interfere with cell signaling pathways, such as those mediated by protein kinase C and the aryl hydrocarbon receptor (AhR). These disruptions can alter gene expression and cellular metabolism, potentially leading to adverse effects such as cell proliferation, apoptosis, or necrosis .

Molecular Mechanism

At the molecular level, 2,2’,3,4,4’,6-Hexachlorobiphenyl exerts its effects through several mechanisms. It can bind to the AhR, leading to the activation of this receptor and subsequent changes in gene expression. Additionally, this compound can inhibit gap junctional intercellular communication, which is crucial for maintaining cellular homeostasis. The inhibition of gap junctions by 2,2’,3,4,4’,6-Hexachlorobiphenyl can promote tumor growth and progression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,4,4’,6-Hexachlorobiphenyl can change over time. This compound is relatively stable and resistant to degradation, which means its effects can persist for extended periods. Long-term exposure to 2,2’,3,4,4’,6-Hexachlorobiphenyl has been associated with chronic health effects, including liver damage and endocrine disruption. Studies have shown that this compound can accumulate in tissues, leading to prolonged biological effects .

Dosage Effects in Animal Models

The effects of 2,2’,3,4,4’,6-Hexachlorobiphenyl in animal models vary with dosage. At low doses, this compound can induce enzyme activity and alter gene expression without causing overt toxicity. At higher doses, 2,2’,3,4,4’,6-Hexachlorobiphenyl can cause significant toxic effects, including liver damage, immunotoxicity, and neurotoxicity. These adverse effects are often dose-dependent and can be exacerbated by prolonged exposure .

Metabolic Pathways

2,2’,3,4,4’,6-Hexachlorobiphenyl is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, to increase their solubility and facilitate excretion. Some metabolites can bind to cellular macromolecules, leading to potential toxic effects .

Transport and Distribution

Within cells and tissues, 2,2’,3,4,4’,6-Hexachlorobiphenyl is transported and distributed through interactions with various transporters and binding proteins. This compound can accumulate in lipid-rich tissues, such as adipose tissue and the liver, due to its lipophilic nature. The distribution of 2,2’,3,4,4’,6-Hexachlorobiphenyl within the body can influence its biological effects and potential for bioaccumulation .

Subcellular Localization

The subcellular localization of 2,2’,3,4,4’,6-Hexachlorobiphenyl can affect its activity and function. This compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes involved in its metabolism. Additionally, 2,2’,3,4,4’,6-Hexachlorobiphenyl can disrupt mitochondrial function, leading to increased ROS production and oxidative stress. These subcellular interactions contribute to the overall toxic effects of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,4,4’,6-Hexachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is conducted at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the biphenyl rings.

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,4,4’,6-Hexachlorobiphenyl, was historically achieved through batch chlorination processes. These processes involved the chlorination of biphenyl in large reactors, followed by purification steps to isolate the desired chlorinated biphenyl isomers. The production methods were designed to achieve high yields and purity of the target compounds .

Chemical Reactions Analysis

Types of Reactions: 2,2’,3,4,4’,6-Hexachlorobiphenyl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form hydroxylated metabolites.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated biphenyls.

    Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common reagents include oxidizing agents such as potassium permanganate or enzymatic systems like cytochrome P450.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can facilitate substitution reactions.

Major Products:

Scientific Research Applications

2,2’,3,4,4’,6-Hexachlorobiphenyl has been extensively studied for its environmental and biological impacts. Some key research applications include:

Comparison with Similar Compounds

2,2’,3,4,4’,6-Hexachlorobiphenyl can be compared with other polychlorinated biphenyls based on their chemical structure and biological effects. Similar compounds include:

The uniqueness of 2,2’,3,4,4’,6-Hexachlorobiphenyl lies in its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects.

Properties

IUPAC Name

1,2,3,5-tetrachloro-4-(2,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-5-1-2-6(7(14)3-5)10-8(15)4-9(16)11(17)12(10)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOPSCCFZQFGDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074183
Record name 2,2',3,4,4',6-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56030-56-9
Record name 2,2',3,4,4',6-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056030569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4,4',6-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4,4',6-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH9A94Y4LL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the metabolism of 2,2’,3,4,4’,6-Hexachlorobiphenyl in humans?

A1: Research suggests that human liver microsomes (HLMs) primarily metabolize 2,2’,3,4,4’,6-Hexachlorobiphenyl through oxidation. [] The major metabolites identified were 2,2’,3,4,4’,6’-hexachlorobiphenyl-3’-ol (3’-140) and 2,2’,3,3’,4,6’-hexachlorobiphenyl-5’-ol (5’-132). Interestingly, the study observed inter-individual differences in the metabolite profiles, suggesting variations in metabolic capacity among individuals. []

Q2: Does the atropisomeric nature of 2,2’,3,4,4’,6-Hexachlorobiphenyl influence its metabolism?

A2: Yes, the atropisomeric nature of 2,2’,3,4,4’,6-Hexachlorobiphenyl appears to influence its metabolism. Studies show that HLMs exhibit atropselective metabolism, meaning they metabolize the different atropisomers (rotational isomers) of the molecule at different rates. [] This leads to an enrichment of specific atropisomers of both the parent compound and its metabolites. []

Q3: How does the molecular structure of 2,2',3,4,4',6-hexachlorobiphenyl affect its metabolism by cytochrome P-450 enzymes?

A3: While the provided abstracts don't directly address this compound, research on a similar compound, 2,2',3,5,5',6-hexachlorobiphenyl, highlights the role of molecular substitution patterns in influencing cytochrome P-450-dependent metabolism. [] This suggests that the specific chlorine substitution pattern in this compound likely plays a significant role in its interaction with cytochrome P-450 enzymes and subsequent metabolism. Further research is needed to elucidate the precise impact of its unique substitution pattern.

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